molecular formula C14H14BrNO3 B1410247 Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate CAS No. 1346576-36-0

Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate

Cat. No.: B1410247
CAS No.: 1346576-36-0
M. Wt: 324.17 g/mol
InChI Key: XDHHGQNZJZJQRP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through modulation of receptor activity and enzyme inhibition.

Comparison with Similar Compounds

Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate can be compared with other indole derivatives such as:

  • Ethyl 7-bromo-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate
  • tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride
  • 5-Bromo-3-[(pyrrolidin-1-yl)methyl]-1H-indole

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.

Properties

IUPAC Name

methyl 7-bromo-3-formyl-1-propan-2-ylindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-8(2)16-6-9(7-17)12-10(14(18)19-3)4-5-11(15)13(12)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHHGQNZJZJQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C(C=CC(=C21)Br)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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